4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(piperidin-1-yl)-N-(prop-2-en-1-yl)-1,3,5-triazin-2-amine
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Overview
Description
4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(piperidin-1-yl)-N-(prop-2-en-1-yl)-1,3,5-triazin-2-amine is a complex organic compound that features a triazine ring substituted with hexafluoropropan-2-yl, piperidin-1-yl, and prop-2-en-1-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(piperidin-1-yl)-N-(prop-2-en-1-yl)-1,3,5-triazin-2-amine typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and yields.
Optimized Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(piperidin-1-yl)-N-(prop-2-en-1-yl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Including transition metal catalysts for specific reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(piperidin-1-yl)-N-(prop-2-en-1-yl)-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(piperidin-1-yl)-N-(prop-2-en-1-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated groups.
Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite: Another compound featuring hexafluoropropyl groups.
Uniqueness
4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(piperidin-1-yl)-N-(prop-2-en-1-yl)-1,3,5-triazin-2-amine is unique due to its specific combination of functional groups and the triazine ring structure, which imparts distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H17F6N5O |
---|---|
Molecular Weight |
385.31 g/mol |
IUPAC Name |
4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-6-piperidin-1-yl-N-prop-2-enyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C14H17F6N5O/c1-2-6-21-10-22-11(25-7-4-3-5-8-25)24-12(23-10)26-9(13(15,16)17)14(18,19)20/h2,9H,1,3-8H2,(H,21,22,23,24) |
InChI Key |
CFIRYMNDJMBXIE-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC1=NC(=NC(=N1)OC(C(F)(F)F)C(F)(F)F)N2CCCCC2 |
Origin of Product |
United States |
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